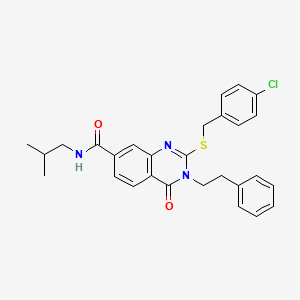

2-((4-chlorobenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 2-((4-chlorobenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline-4(3H)-one derivative featuring a 4-chlorobenzylthio substituent at position 2, a phenethyl group at position 3, and an N-isobutyl carboxamide at position 5.

Key structural attributes include:

- Thioether linkage: The 4-chlorobenzylthio group enhances hydrophobic interactions in enzyme binding .

- Phenethyl substituent: The 3-phenethyl moiety may influence steric and electronic properties compared to simpler phenyl groups (e.g., in compound 8, ) .

- N-Isobutyl carboxamide: This substituent likely improves solubility and bioavailability relative to carboxylic acid analogs (e.g., compound 24, ) .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O2S/c1-19(2)17-30-26(33)22-10-13-24-25(16-22)31-28(35-18-21-8-11-23(29)12-9-21)32(27(24)34)15-14-20-6-4-3-5-7-20/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTFGQQDASFYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

- Formation of the quinazoline core through cyclization reactions.

- Introduction of the thioether group via nucleophilic substitution.

- Functionalization at the carboxamide position to enhance biological activity.

1. Antiinflammatory Activity

Studies have indicated that derivatives of quinazoline exhibit significant anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. For instance, compounds with similar structures have shown COX-2 inhibitory activity ranging from 47% to 60% at concentrations of 20 μM . The compound is hypothesized to possess similar mechanisms due to its structural analogies.

2. Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research suggests that modifications in the side chains can lead to enhanced activity against various bacterial strains. The compound's thioether functionality may contribute to its ability to disrupt bacterial cell membranes, thus exhibiting bactericidal effects.

3. Anticancer Potential

Recent investigations into quinazoline derivatives have revealed promising anticancer activities. For example, certain compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival . The specific compound may interact with these pathways due to its structural features, warranting further exploration in cancer models.

Case Studies

Several studies have documented the biological evaluation of quinazoline derivatives:

Case Study 1: COX Inhibition

A study focusing on structurally related compounds demonstrated that modifications at the phenethyl position significantly enhanced COX-2 inhibition compared to parent compounds . This suggests that similar modifications on our compound could yield improved anti-inflammatory effects.

Case Study 2: Antimicrobial Screening

In a comparative study of various quinazoline derivatives, a subset exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL . This highlights the potential of our compound for further antimicrobial development.

Research Findings Summary

The following table summarizes key findings from various studies on related quinazoline derivatives:

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may exert its effects by interfering with specific cellular pathways involved in tumor growth and metastasis.

- Case Studies : Research has demonstrated that similar quinazoline compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For instance, studies on related structures have highlighted their ability to inhibit kinases involved in cancer progression .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives is another area of interest. The compound has been evaluated for activity against various bacterial strains:

- In Vitro Studies : Preliminary tests indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular conditions. Quinazoline derivatives have been investigated for their anti-inflammatory properties:

- Research Findings : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models .

Neurological Applications

Emerging research suggests that quinazoline derivatives may possess neuroprotective effects:

- Neuroprotection : Investigations into related compounds indicate potential benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Organic Electronics

The unique structural properties of quinazoline derivatives make them suitable for applications in organic electronics:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity, making it useful for developing organic light-emitting diodes (OLEDs) and organic solar cells .

Drug Delivery Systems

Nanocarriers utilizing quinazoline derivatives are being explored for targeted drug delivery:

- Nanotechnology Applications : The ability to modify the compound's structure allows it to be used as a functional component in nanocarriers designed to improve the bioavailability of drugs .

Summary of Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-chlorobenzylthio group in the target compound and compound 24 provides stronger hydrophobic interactions than 2-chlorobenzyl (compound 8) or 4-CF₃-benzylthio (compound 33) .

- Carboxamide vs. Carboxylic Acid : The N-isobutyl carboxamide in the target compound may confer better membrane permeability compared to the carboxylic acid in compound 24 .

- Synthetic Yields : Quinazoline derivatives (e.g., compound 24: 91%, compound 33: 95%) generally exhibit higher yields than thiadiazol analogs (e.g., compound 5o: 79%) .

Spectroscopic and Analytical Data

NMR Comparison:

- Target Compound (Inferred) : Expected δ ~4.50 ppm (s, 2H, SCH₂), δ ~7.38–7.52 ppm (4-Cl-benzyl aromatic protons), and δ ~12.78 ppm (s, 1H, NH) based on compound 24’s ^1H NMR .

- Compound 5o () : δ 4.88 (s, 2H, SCH₂), δ 7.44–6.84 (aromatic protons), δ 12.81 (s, NH). The thiadiazol core shifts aromatic resonances upfield compared to quinazolines .

Mass Spectrometry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.